Halisulfate 2

Description

Contextualization within the Sesterterpenoid Chemical Class

Halisulfate 2 belongs to the sesterterpenoid class of organic compounds. researchgate.netrsc.org Sesterterpenoids are a relatively rare and diverse group of terpenoids characterized by a 25-carbon skeleton, derived from five isoprene units. researchgate.net These compounds are found in a variety of organisms, including terrestrial fungi, insects, and plants, but are particularly abundant in marine organisms such as sponges. rsc.orgpnas.orgnih.gov The chemical architecture of sesterterpenoids can be highly complex, featuring a wide array of carbocyclic skeletons and functional groups. researchgate.netrsc.org This structural diversity is a key reason for the significant interest in sesterterpenoids within the field of natural product chemistry. rsc.orgpnas.org

The halisulfates, including this compound, are a specific group of sesterterpenes that are distinguished by the presence of a sulfate (B86663) group. universiteitleiden.nlresearchgate.net They have been isolated from marine sponges, particularly those belonging to the family Halichondriidae, such as the genus Coscinoderma. universiteitleiden.nlnih.gov The structures of these compounds often feature a furan (B31954) or hydroquinone (B1673460) moiety connected to a sulfated side chain. universiteitleiden.nl

Significance of Marine-Derived Natural Products in Chemical Biology and Drug Discovery

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of novel chemical structures with significant potential for drug discovery and development. frontiersin.orgchimia.chnih.gov Marine organisms, particularly invertebrates like sponges, have yielded a plethora of natural products with a wide range of biological activities. frontiersin.orgtandfonline.com These compounds often possess unique chemical features not found in their terrestrial counterparts, which is a reflection of the unique enzymes and metabolic pathways that have evolved in the marine environment. tandfonline.com

Marine natural products have demonstrated a variety of promising pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgnih.gov The chemical diversity of these compounds makes them ideal candidates for high-throughput screening and as lead structures for the development of new therapeutic agents. chimia.chnih.gov In fact, several marine-derived compounds are already in clinical use, and many more are in various stages of clinical and preclinical development. tandfonline.comnih.gov

The study of marine natural products like this compound is not only crucial for the discovery of new drugs but also for advancing our understanding of chemical biology. chimia.ch These molecules can serve as chemical probes to investigate biological pathways and protein functions, providing valuable insights into disease mechanisms. chimia.ch Despite the challenges associated with the isolation and supply of these compounds, the continued exploration of marine natural products holds immense promise for the future of medicine. frontiersin.orgtandfonline.com

Structure

3D Structure of Parent

Properties

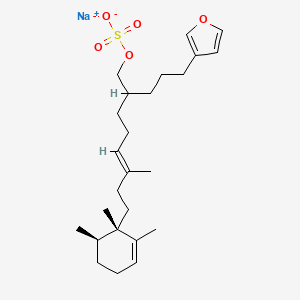

Molecular Formula |

C25H39NaO5S |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

sodium;[(E)-2-[3-(furan-3-yl)propyl]-6-methyl-8-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]oct-5-enyl] sulfate |

InChI |

InChI=1S/C25H40O5S.Na/c1-20(14-16-25(4)21(2)9-6-10-22(25)3)8-5-11-23(19-30-31(26,27)28)12-7-13-24-15-17-29-18-24;/h8-9,15,17-18,22-23H,5-7,10-14,16,19H2,1-4H3,(H,26,27,28);/q;+1/p-1/b20-8+;/t22-,23?,25-;/m1./s1 |

InChI Key |

AWFRDBFYOVFNAL-XZBXZNDTSA-M |

Isomeric SMILES |

C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CCC(CCCC2=COC=C2)COS(=O)(=O)[O-])/C)C.[Na+] |

Canonical SMILES |

CC1CCC=C(C1(C)CCC(=CCCC(CCCC2=COC=C2)COS(=O)(=O)[O-])C)C.[Na+] |

Origin of Product |

United States |

Isolation and Bioprospecting of Halisulfate 2

Discovery and Isolation from Marine Sponge Genera

The initial discovery of the halisulfate class of compounds, including Halisulfate 2, originated from chemical investigations of marine sponges. These studies involve the collection of sponge biomass, followed by extraction and chromatographic separation techniques to isolate individual chemical constituents. The structure of these isolated compounds is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Research has confirmed the isolation of this compound and its analogs from sponges belonging to the genus Coscinoderma. While the user's query mentioned the genus Ircinia as a potential source, extensive searches of the scientific literature did not yield direct evidence of this compound being isolated from this particular genus. Therefore, this article will focus on the confirmed sources within the Coscinoderma genus.

Detailed studies have identified several species within the Coscinoderma genus as producers of halisulfates. These findings are critical for understanding the distribution of these compounds and for potential future sourcing.

| Sponge Species | Compound(s) Isolated | Reference(s) |

| Coscinoderma sp. | This compound | wikipedia.org |

| Coscinoderma bakusi | Halisulfate derivatives (e.g., Halisulfate 11) | nih.gov |

| Coscinoderma mathewsi | Halisulfate-1 |

A study published in 2019 detailed the isolation and characterization of six compounds from a marine sponge identified as Coscinoderma sp., which included Halisulfate 1 and this compound wikipedia.org. Another investigation into the chemical constituents of Coscinoderma bakusi led to the isolation of twelve neomanoalide derivatives and two new halisulfate derivatives, named coscilides A-H and halisulfate 11 respectively nih.gov. Furthermore, l-methylherbipoline salts of halisulfate-1 have been reported from the sponge Coscinoderma mathewsi.

Biogeographical Distribution of this compound Producers

The geographical locations where this compound-producing sponges are found are crucial for bioprospecting efforts and for understanding the ecological factors that may influence the production of these compounds. The documented collection sites for Coscinoderma species that produce halisulfates are predominantly in the Indo-Pacific region.

| Sponge Species | Documented Location(s) |

| Coscinoderma bakusi | Chuuk Island, Federated States of Micronesia researchgate.net |

| Coscinoderma mathewsi | East Caroline Islands, New Caledonia, Exmouth to Broome (Australia) marinespecies.org, Red Sea (Egypt) mdpi.comnih.gov |

| Coscinoderma sp. | Great Barrier Reef (Australia) researchgate.net, Yap (Federated States of Micronesia) |

Coscinoderma bakusi has been specifically identified and collected from Chuuk Island in the Federated States of Micronesia researchgate.net. Coscinoderma mathewsi has a broader documented distribution, with specimens collected from the East Caroline Islands, New Caledonia, and a range from Exmouth to Broome in Australia marinespecies.org. More recent studies have also identified Coscinoderma mathewsi in the Red Sea off the coast of Hurghada, Egypt mdpi.comnih.gov. Other Coscinoderma species, which have yielded related sesterterpenes, have been collected from the Great Barrier Reef, Australia researchgate.net, and Yap, also in the Federated States of Micronesia.

Considerations for Sustainable Sourcing and Cultivation of Marine Sponge Producers

The discovery of bioactive compounds like this compound from marine sponges raises important questions about the sustainability of their supply. Wild harvesting of sponges to obtain these compounds is often not viable due to the low concentrations in which they are typically found, which would require the collection of large amounts of biomass, potentially damaging marine ecosystems frontiersin.org. This "supply problem" is a major bottleneck in the development of marine-derived pharmaceuticals and other products frontiersin.org.

To address this challenge, research has focused on developing methods for the sustainable production of sponge biomass through aquaculture. Both in-situ (in the natural environment) and ex-situ (in land-based facilities) cultivation methods are being explored researchgate.net.

Key considerations and methods for sustainable sponge cultivation include:

Mariculture (In-situ Cultivation): This approach involves farming sponges in their natural marine environment. Methods such as the rope and mesh bag techniques are used to grow sponge explants (cuttings from a parent sponge) wikipedia.org. Mariculture is often considered a cost-effective and environmentally friendly method for producing sponge biomass ird.fr. For example, the bath sponge Coscinoderma mathewsi has been successfully farmed in Micronesia using the rope method wikipedia.org.

Ex-situ Cultivation: This involves growing sponges in controlled aquarium-based systems. While this method offers greater control over environmental parameters like water quality, temperature, and food supply, it also presents significant challenges. Maintaining the specific dietary needs of sponges and preventing disease outbreaks are major hurdles researchgate.net.

Cell Culture: The cultivation of sponge cells in vitro is another avenue of research. This technique could allow for the production of target metabolites in a highly controlled and scalable manner. However, establishing continuous and stable sponge cell lines has proven to be difficult researchgate.net.

Optimizing Growth Conditions: The success of any cultivation effort depends on understanding the specific ecological requirements of the target sponge species. Factors such as water flow, light availability (for species with photosynthetic symbionts), salinity, pH, and dissolved oxygen levels must be optimized to ensure healthy growth and, importantly, the continued production of the desired bioactive compounds wikipedia.orgird.fr.

The overarching goal of these efforts is to create a sustainable and reliable supply chain for valuable sponge-derived compounds, thereby avoiding the depletion of wild sponge populations and ensuring the long-term viability of this important marine resource frontiersin.org.

Synthetic Chemistry and Chemical Modification of the Halisulfate 2 Scaffold

Total Synthesis Approaches for Halisulfate 2 and Structurally Related Sesterterpenoids

While a specific total synthesis for this compound has not been extensively detailed in the available literature, the synthesis of structurally related sesterterpenoids provides valuable insights into potential synthetic strategies. Sesterterpenoids, with their C25 carbon skeleton, present considerable synthetic challenges due to their often complex polycyclic systems and stereochemically rich frameworks. rsc.org

Total synthesis endeavors in this class of natural products often involve convergent strategies, where key fragments of the molecule are synthesized independently and then coupled together. For sesterterpenoids sharing structural motifs with this compound, such as a furan (B31954) or hydroquinone (B1673460) moiety, synthetic routes would likely prioritize the stereocontrolled construction of these key features. nih.govresearchgate.net The synthesis of related compounds like the baiyunol aglycone, a furanolabdane diterpenoid glycoside, involved starting with (S)-3-hydroxy-2,2-dimethylcyclohexanone, highlighting the use of chiral starting materials to establish desired stereochemistry. thieme-connect.com

The synthesis of analogs of other marine-derived bioactive compounds, such as exiguamine A, has demonstrated the utility of preparing a series of related structures to explore structure-activity relationships. ubc.ca A similar approach could be applied to the halisulfate family to elucidate the roles of the sulfate (B86663) group, the hydroquinone ring, and the specific stereocenters in their biological activity.

Semisynthetic and Derivatization Strategies for this compound Analogs

Semisynthesis and derivatization offer a more direct route to exploring the structure-activity relationships (SAR) of the halisulfate scaffold. These approaches start with the natural product, or a closely related and more abundant precursor, and chemically modify specific functional groups.

For this compound and its congeners, key targets for derivatization include the sulfate group and the hydroquinone ring. The synthesis of desulfated analogs would help to clarify the importance of the sulfate moiety for biological activity. Indeed, studies on related sulfated sesterterpenoids have shown that the sulfate group is often crucial for their inhibitory effects on various enzymes. mdpi.com

Derivatization of the hydroquinone ring, for instance, through methylation or acylation of the hydroxyl groups, could probe the role of this functionality in the molecule's mechanism of action. The preparation of various ester and ether derivatives can modulate the compound's polarity and its ability to form hydrogen bonds, which can significantly impact its interaction with biological targets. acs.org Chemical derivatization was employed in the structural elucidation of Penicillium metabolites, showcasing its utility in modifying complex natural products. acs.org

Furthermore, modification of the terpene backbone, where synthetically feasible, could provide insights into the optimal conformation and steric requirements for biological activity. The synthesis of an analogue of irregularasulfate, another sulfated sesterterpenoid, demonstrated that synthetic modifications can lead to compounds with similar phosphatase inhibitory activity to the natural products. ubc.ca

Strategic Design and Synthesis of this compound Derivatives for Biological Probing

The strategic design and synthesis of this compound derivatives are guided by its known biological activities and its interactions with specific molecular targets. For instance, the inhibitory activity of halisulfates against enzymes like isocitrate lyase and various proteases provides a basis for designing focused libraries of analogs. acs.orgnih.govacs.org

Computational modeling and molecular docking studies can be employed to predict the binding modes of this compound and its analogs to their target enzymes. For example, docking studies of halisulfates with β-lactamases have revealed key interactions and provided a rationale for their inhibitory activity. ewha.ac.krresearchgate.net These computational insights can guide the design of new derivatives with enhanced binding affinity and selectivity. The synthesis of a phosphonate (B1237965) designed as a transition state analog for cefotaxime (B1668864) turnover highlights a sophisticated approach to designing enzyme inhibitors. researchgate.net

Based on such models, synthetic chemists can design and create derivatives that:

Mimic the key binding interactions: This could involve synthesizing simplified analogs that retain the essential pharmacophoric elements, such as the sulfate group and the hydroquinone ring, while having a less complex carbon skeleton for easier synthesis.

Introduce photoaffinity labels or other probes: The incorporation of reactive groups can allow for the covalent labeling of biological targets, facilitating their identification and characterization.

Vary the stereochemistry: The synthesis of stereoisomers of this compound would be crucial to understanding the impact of stereochemistry on biological activity, as has been shown for other natural products. researchgate.net

A study on argentilactone (B1240209) and its semi-synthetic derivatives, which share some structural similarities with halisulfate, demonstrated that chemical modifications can significantly alter biological activity against specific fungal enzymes. plos.org This underscores the potential of a similar strategy for developing more potent and selective this compound-based therapeutic leads. The development of protease inhibitors has also benefited from the screening of small molecule libraries and computer-guided design. medcraveonline.com

The overarching goal of these synthetic efforts is to develop a comprehensive understanding of the this compound pharmacophore and to generate novel chemical entities with potential applications in various therapeutic areas, including infectious diseases and cancer. researchgate.netresearchgate.net

Biological Activities and Mechanistic Investigations of Halisulfate 2 and the Halisulfate Family

Antimicrobial Activities of Halisulfate 2-Containing Mixtures

The antimicrobial potential of the halisulfate family has been noted in several studies, often evaluating mixtures of these related compounds.

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis)

Mixtures containing this compound have demonstrated notable antibacterial effects. A combination of halisulfates 2 through 5 exhibited antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.govniph.go.jp Another report identified a halisulfate, referred to as compound 8, which also showed activity against these bacteria. biorxiv.org

Specifically, a compound identified as halisulphate (17) was found to inhibit the growth of S. aureus at a concentration of 5 µ g/disk and B. subtilis at 50 µ g/disk . thieme-connect.com In contrast, a study comparing Halisulfate 1 and its isomer (this compound) found that while Halisulfate 1 was active against S. aureus and B. subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 25 μg/mL, its isomer displayed no antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of Halisulfates

| Compound/Mixture | Target Bacteria | Activity/Concentration | Source |

|---|---|---|---|

| Halisulfates 2-5 (mixture) | Staphylococcus aureus, Bacillus subtilis | Antimicrobial activity noted | nih.govniph.go.jp |

| Halisulphate (17) | Staphylococcus aureus | Inhibition at 5 µ g/disk | thieme-connect.com |

| Halisulphate (17) | Bacillus subtilis | Inhibition at 50 µ g/disk | thieme-connect.com |

| Halisulfate 1 | Staphylococcus aureus, Bacillus subtilis | MIC: 1.56–25 μg/mL | mdpi.com |

Antifungal Efficacy (e.g., against Candida albicans)

The same mixtures that showed antibacterial properties were also active against the pathogenic yeast Candida albicans. nih.govniph.go.jpbiorxiv.org A substance designated as Halisulfate (17) was reported to inhibit the growth of C. albicans at a concentration of 5 µ g/disk . thieme-connect.com

Anti-Inflammatory Effects and Associated Molecular Targets

The anti-inflammatory potential of the halisulfate family has been a significant area of investigation.

Inhibition of Inflammatory Pathways (e.g., PMA-induced inflammation)

A mixture of halisulfates 2 through 4 was shown to inhibit phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced inflammation in a mouse ear edema assay. nih.govniph.go.jp This indicates that compounds within this family, including this compound, can interfere with this specific inflammatory cascade. nih.govniph.go.jpresearchgate.netnih.gov

Phospholipase A2 (PLA2) Inhibition

A key molecular target associated with the anti-inflammatory effects of halisulfates is the enzyme phospholipase A2 (PLA2). A mixture of halisulfates 2, 3, and 4 was found to inhibit PLA2. nih.govniph.go.jp Earlier research on a compound labeled Halisulfate (17) demonstrated 100% inhibition of PLA2 at a concentration of 16 µg/ml. thieme-connect.com This enzymatic inhibition is a recognized bioactivity of the halisulfate class of molecules. researchgate.netnih.gov

Enzyme Inhibition Profiling of Halisulfates (Comparative and Contextual Studies)

The halisulfate family and related compounds have been found to inhibit a diverse range of enzymes, highlighting their potential as biochemical probes and therapeutic leads. researchgate.netnih.gov While studies on this compound alone are limited, research on its analogues provides a comparative context for its potential activities.

Halisulfates have been reported to inhibit enzymes such as isocitrate lyase, serine proteases, and various phosphatases. researchgate.netnih.gov For instance, Halisulfate 1 is a potent inhibitor of isocitrate lyase, an enzyme not found in vertebrates and crucial for the glyoxylate (B1226380) cycle in some pathogenic organisms. researchgate.net Halisulfate 3 has been identified as an inhibitor of the hepatitis C virus NS3 helicase, and it also inhibits the associated ATPase and serine protease functions of this viral enzyme complex. nih.govniph.go.jp Other studies on a compound referred to as halisulfate or "Compound 8" noted inhibition of thrombin and the phosphatase calcineurin. biorxiv.org

The differential activity between isomers is a notable feature of this family. The observation that Halisulfate 1 possesses significant antibacterial activity while its isomer, this compound, does not, underscores the importance of specific stereochemistry for certain biological effects. mdpi.com

Table 2: Comparative Enzyme Inhibition by the Halisulfate Family

| Compound | Target Enzyme | Effect/Concentration | Source |

|---|---|---|---|

| Halisulfate 1 | Isocitrate Lyase | Potent inhibitor | researchgate.net |

| Halisulfates 2-4 (mixture) | Phospholipase A2 (PLA2) | Inhibition noted | nih.govniph.go.jp |

| Halisulfate 3 | Hepatitis C Virus NS3 Helicase | IC₅₀ = 4 µM | nih.gov |

| Halisulfate 3 | ATPase (of NS3 helicase) | IC₅₀ = 8 µM | nih.govbiorxiv.org |

| Halisulfate 3 | Serine Protease (of NS3) | IC₅₀ = 14 µM | nih.govbiorxiv.org |

| Halisulfate 7 | Calcineurin (Ser/Thr protein phosphatase) | Inhibitor | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Halisulfate 1 |

| This compound |

| Halisulfate 3 |

| Halisulfate 4 |

| Halisulfate 5 |

| Halisulfate 7 |

| Bacillus subtilis |

| Candida albicans |

| Phorbol myristate acetate (PMA) |

| Phospholipase A2 (PLA2) |

| Staphylococcus aureus |

| Suvanine |

| Thrombin |

| Isocitrate Lyase |

| Calcineurin |

| Coscinosulfate |

β-Lactamase Inhibition (e.g., AmpC BER)

Recent studies have highlighted the potential of halisulfates as broad-spectrum inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. ewha.ac.kr The crystal structure of AmpC BER, an extended-spectrum class C β-lactamase, has been instrumental in understanding these interactions. ewha.ac.kreurekaselect.com

In silico molecular docking studies have shown that halisulfates can fit snugly into the active site of AmpC BER. ewha.ac.krresearchgate.net The sulfate (B86663) group of the halisulfates appears to play a crucial role in this binding, forming interactions with positively charged residues within the active site. researchgate.net Specifically, the sulfate group interacts with the side-chain amino group of Lys317, the side-chain amide group of Asn348, the side-chain guanidinium (B1211019) group of Arg351, and the backbone amide groups of Gly319 and Ala320. researchgate.net

Experimental evidence supports these computational findings. Halisulfate 3 and Halisulfate 5 have been shown to significantly inhibit extended-spectrum class C β-lactamases. ewha.ac.kr Notably, Halisulfate 5 demonstrates competitive inhibition of AmpC BER with a K_i value of 5.87 μM, an efficiency comparable to the known β-lactamase inhibitor avibactam. ewha.ac.krresearchgate.net Furthermore, Halisulfate 5 also exhibits moderate to weak inhibition against class A and class B/D β-lactamases, respectively, indicating a broad-spectrum activity. ewha.ac.kr Although direct inhibitory data for this compound against AmpC BER is not explicitly detailed in the provided context, the strong activity of its analogs suggests its potential in this area.

Isocitrate Lyase (ICL) Inhibition (Halisulfate 1 as a Precedent)

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, which is essential for the survival of various pathogens, including fungi and bacteria, on non-sugar carbon sources. oup.comnih.gov Halisulfate 1, a close analog of this compound, has been identified as a potent inhibitor of ICL from the rice blast fungus Magnaporthe grisea, with an IC50 value of 12.6 µM. oup.comoup.com This inhibition disrupts the fungus's ability to form appressoria, specialized infection structures, thereby reducing its virulence. oup.comoup.comnih.gov The demonstrated activity of Halisulfate 1 against ICL establishes a strong precedent for investigating this compound and other members of the halisulfate family as potential ICL inhibitors. researchgate.netconnectedpapers.com The structural similarities between Halisulfate 1 and this compound suggest that the latter may also exhibit similar inhibitory properties.

Hepatitis C Virus (HCV) NS3 Helicase Inhibition (Halisulfate 3 as a Precedent)

The Hepatitis C Virus (HCV) NS3 helicase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.govniph.go.jp Research has identified Halisulfate 3 as a novel inhibitor of HCV NS3 helicase, with an IC50 value of 4 µM. mdpi.comnih.govfitnyc.edu

Further mechanistic studies revealed that Halisulfate 3 also inhibits the associated ATPase, RNA binding, and serine protease activities of the NS3 protein, with IC50 values of 8 µM, 8 µM, and 14 µM, respectively. mdpi.comnih.govfitnyc.eduresearchgate.net Interestingly, Halisulfate 3 did not inhibit the NS3 helicase of the related Dengue virus, suggesting a specific interaction with the HCV enzyme. nih.govfitnyc.edu It is proposed that Halisulfate 3 binds to an allosteric site on the HCV NS3 protein rather than the catalytic core, inducing conformational changes that inhibit all of its enzymatic functions. nih.govfitnyc.edu The inhibitory action of Halisulfate 3 provides a compelling reason to evaluate this compound for similar anti-HCV activity.

Protein Phosphatase Inhibition (Halisulfate 7 as a Precedent)

Protein phosphatases are critical regulatory enzymes involved in numerous cellular processes. Halisulfate 7 has been identified as a moderate inhibitor of the mammalian Ser/Thr protein phosphatases calcineurin (PP2B), PP1, and PP2A. researchgate.netacs.orgresearchgate.net Halisulfate 7 inhibited calcineurin with an IC50 of 69 µM, PP-1 with an IC50 of 64 µM, and was less active against PP-2A with an IC50 of 140 µM. acs.orgcanada.ca The sulfate group is essential for this inhibitory activity, as its removal leads to a loss of function. acs.org The activity of Halisulfate 7 suggests that other halisulfates, including this compound, could also function as protein phosphatase inhibitors.

Serine Protease Inhibition (General Halisulfates)

The halisulfate family has demonstrated inhibitory activity against serine proteases. nih.gov Specifically, the 1-methylherbipoline salt of Halisulfate-1 has been isolated as a serine protease inhibitor, showing activity against thrombin and trypsin. acs.orgacs.org Additionally, a mixture of Halisulfates 2-5 has been reported to possess inhibitory activity against certain proteases. mdpi.com This general trend of serine protease inhibition within the halisulfate class suggests that this compound is also likely to exhibit this property.

Antiplasmodial Activity Assessment: Specific Inactivity of this compound Compared to Analogs

Despite the broad range of biological activities exhibited by the halisulfate family, studies on the antiplasmodial activity of this compound against the chloroquine-resistant Dd2 strain of Plasmodium falciparum have shown it to be inactive. uga.eduresearchgate.netnih.govuga.edu This is in contrast to some of its analogs. For instance, Halisulfate 1 showed an IC50 value of about 24 μM against the same strain. researchgate.netnih.govuga.edu This specific lack of activity for this compound highlights the structural nuances that govern the biological effects within this class of compounds.

Receptor Binding Studies (e.g., Adenosine (B11128) A1 Receptor, contextual for other halisulfates)

Metabolomics studies have identified halisulfates as being responsible for the high adenosine A1 receptor binding activity observed in certain marine sponge extracts. universiteitleiden.nlresearchgate.net Reference compounds of Halisulfate 1, as well as Halisulfates 3-5, all demonstrated high activity in binding to the adenosine A1 receptor. universiteitleiden.nlresearchgate.netresearchgate.net This suggests that the halisulfate scaffold is a promising pharmacophore for targeting this receptor. Although direct binding data for this compound is not specified, the strong activity of its close relatives makes it a compound of interest for future binding studies in this area.

Interactive Data Tables

Table 1: Inhibitory Activities of Halisulfates Please note that the data in this table is based on the provided text and may not be exhaustive.

| Compound | Target | Activity (IC50/Ki) | Reference(s) |

| Halisulfate 1 | Isocitrate Lyase (M. grisea) | IC50 = 12.6 µM | oup.comoup.com |

| Halisulfate 1 (1-methylherbipoline salt) | Thrombin, Trypsin | Active (qualitative) | acs.orgacs.org |

| Halisulfate 3 | HCV NS3 Helicase | IC50 = 4 µM | mdpi.comnih.govfitnyc.edu |

| Halisulfate 3 | HCV NS3 ATPase | IC50 = 8 µM | mdpi.comnih.govfitnyc.eduresearchgate.net |

| Halisulfate 3 | HCV NS3 RNA Binding | IC50 = 8 µM | mdpi.comnih.govfitnyc.eduresearchgate.net |

| Halisulfate 3 | HCV NS3 Serine Protease | IC50 = 14 µM | mdpi.comnih.govfitnyc.eduresearchgate.net |

| Halisulfate 5 | AmpC BER β-Lactamase | Ki = 5.87 µM | ewha.ac.krresearchgate.net |

| Halisulfate 7 | Calcineurin (PP2B) | IC50 = 69 µM | acs.orgcanada.ca |

| Halisulfate 7 | Protein Phosphatase 1 (PP1) | IC50 = 64 µM | acs.orgcanada.ca |

| Halisulfate 7 | Protein Phosphatase 2A (PP2A) | IC50 = 140 µM | acs.orgcanada.ca |

Table 2: Antiplasmodial Activity of Halisulfates against P. falciparum (Dd2 strain)

| Compound | Activity (IC50) | Reference(s) |

| Halisulfate 1 | ~24 µM | researchgate.netnih.govuga.edu |

| This compound | Inactive | uga.eduresearchgate.netnih.govuga.edu |

Computational and Theoretical Chemistry Studies on Halisulfate 2 and Analogs

Molecular Docking and Ligand-Protein Interaction Analyses (e.g., with β-Lactamases)

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for halisulfates, including Halisulfate 2. A significant area of this research has focused on their interaction with β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. ewha.ac.kr

Research has shown that the crystal structure of AmpC BER, an extended-spectrum (ES) class C β-lactamase, possesses sulfate-binding subsites within its active site. nih.gov This observation prompted in silico molecular docking experiments with halisulfates, which are natural products isolated from marine sponges. nih.gov These studies revealed that halisulfates, including analogs of this compound, fit snugly within the active site of AmpC BER. nih.govresearchgate.net

Inspired by these docking results, experimental studies have confirmed that halisulfate 3 and 5 are significant inhibitors of ES class C β-lactamases. nih.gov Notably, halisulfate 5 demonstrated competitive inhibition of AmpC BER with a Ki value of 5.87 μM, an efficiency comparable to the known β-lactamase inhibitor avibactam. nih.govresearchgate.net Furthermore, halisulfate 5 also showed inhibitory activity against class A and class B/D β-lactamases, albeit to a lesser extent. nih.gov

These findings highlight the power of combining molecular docking with experimental validation to identify and characterize novel enzyme inhibitors. The structural differences between halisulfates and existing β-lactamase inhibitors suggest that they could be developed into new therapeutic agents to combat antibiotic resistance. nih.gov

Table 1: Summary of Molecular Docking and Interaction Analyses of Halisulfates with β-Lactamases

| Halisulfate Analog | Target Enzyme | Key Interactions | Predicted Outcome | Experimental Validation |

| Halisulfate 1, 3, 5 | AmpC BER (Class C β-Lactamase) | Sulfate (B86663) group interactions, furan (B31954) ring interactions, hydroquinone (B1673460) ring interactions, bicyclic ring interactions. researchgate.net | Snug fit within the active site, potential for inhibition. nih.govresearchgate.net | Halisulfate 3 and 5 are significant inhibitors. nih.gov |

| Halisulfate 5 | AmpC BER (Class C β-Lactamase) | Competitive binding in the active site. nih.govresearchgate.net | Inhibition of enzyme activity. nih.govresearchgate.net | Competitive inhibitor with a Ki of 5.87 μM. nih.govresearchgate.net |

| Halisulfate 5 | Class A and Class B/D β-Lactamases | Not specified | Moderate and weak inhibition. nih.gov | Confirmed moderate and weak inhibition. nih.gov |

In Silico Prediction of Biological Activities and Target Identification

In silico methods are increasingly used to predict the biological activities of natural products and to identify their potential molecular targets. mdpi.com For this compound and its analogs, computational tools have been employed to screen for a wide range of potential therapeutic applications.

One common approach is the use of programs like PASS (Prediction of Activity Spectra for Substances), which predicts a compound's biological activity spectrum based on its chemical structure. nih.govnih.gov Such predictions for a crude extract of Coscinoderma sp., a marine sponge known to produce halisulfates, suggested anticancer potential for several of its constituent compounds. nih.gov The in silico analysis pointed towards human phosphatases, such as the non-receptor-protein-tyrosine-phosphatase (SHP2), and peptidyl prolyl cis-trans-isomerase NIMA interacting-1 (PIN-1) as probable targets. nih.gov These proteins are known to be involved in cell survival and proliferation pathways, making them relevant targets in oncology. nih.gov

Another application of in silico target prediction for halisulfates comes from studies on their antifungal properties. It has been suggested that halisulfate 1 may act on isocitrate lyase in the fungus Magnaporthe oryzae, a key enzyme in the glyoxylate (B1226380) cycle. mdpi.com This prediction was based on the observation that the phenotype of the fungus treated with halisulfate 1 was consistent with that of a mutant lacking the isocitrate lyase gene. mdpi.com

Furthermore, metabolomics-based approaches combined with chemometrics have been used to identify bioactive compounds in marine sponge extracts and their targets. researchgate.net In one study, NMR-based metabolic profiling of sponge extracts was correlated with their binding activity to the adenosine (B11128) A1 receptor. researchgate.net This analysis identified halisulfates 1, 3, 4, and 5 as being associated with high activity. researchgate.net Subsequent testing of the purified compounds confirmed their activity, validating the in silico prediction. researchgate.net

These examples demonstrate the utility of in silico prediction in guiding the discovery of new biological activities and molecular targets for this compound and its analogs, saving significant time and resources compared to traditional bioassay-guided fractionation. researchgate.net

Table 2: In Silico Predicted Biological Activities and Targets for Halisulfates

| Halisulfate/Analog | Predicted Biological Activity | Predicted Molecular Target(s) | In Silico Method |

| Compounds from Coscinoderma sp. (including halisulfates) | Anticancer nih.gov | Human phosphatases (e.g., SHP2), PIN-1 nih.gov | PASS (Prediction of Activity Spectra for Substances) nih.gov |

| Halisulfate 1 | Antifungal mdpi.com | Isocitrate lyase (Magnaporthe oryzae) mdpi.com | Phenotypic comparison with knockout mutant mdpi.com |

| Halisulfate 1, 3, 4, 5 | Adenosine A1 receptor binding researchgate.net | Adenosine A1 receptor researchgate.net | NMR-based metabolomics and chemometrics researchgate.net |

| Halisulfate 3, Suvanine | HCV NS3 Helicase Inhibition nih.gov | Allosteric site on HCV NS3 Helicase nih.gov | Not specified |

Conformational Analysis of Halisulfate Derivatives in Solution and Bound States

Understanding the three-dimensional structure and conformational flexibility of this compound and its derivatives is crucial for comprehending their biological activity. Conformational analysis, performed through both experimental techniques like NMR spectroscopy and computational methods, provides insights into the spatial arrangement of atoms and how this changes in different environments, such as in solution versus when bound to a protein target.

The relative stereochemistry of halisulfate derivatives is often determined using a combination of spectroscopic methods, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, and by comparison to known compounds. mdpi.com For instance, the relative configurations of the decalin moiety in halisulfates 9 and 10 were elucidated in this manner. mdpi.com However, the exact conformation can be complex and sometimes requires more advanced techniques.

Computational modeling, such as the use of the ConGen molecular modeling program, has been employed to determine the relative stereochemistry of related marine natural products. core.ac.uk This highlights the importance of computational approaches in resolving complex structural features.

For other, structurally similar diterpenes isolated from marine sponges, detailed NMR analysis, including COSY, HMQC, HMBC, and ROESY spectra, has allowed for the determination of their full stereochemistry and conformational preferences. mdpi.com For example, the observation of strong nOe signals between specific protons in one compound established a boat conformation for one of its rings, while in a related C-2 epimer, a chair conformation was suggested. mdpi.com

While specific conformational analysis data for this compound in both solution and bound states is not extensively detailed in the provided search results, the methodologies applied to its analogs and other related marine natural products provide a clear framework for how such studies would be conducted. The conformation of a molecule like this compound is expected to be influenced by its environment. In solution, it will likely exist as an equilibrium of different conformers. When bound to a protein, it is expected to adopt a more rigid conformation that is complementary to the binding site. The analysis of these different conformational states is critical for structure-activity relationship studies and for the rational design of more potent and selective analogs.

Table 3: Methods for Conformational Analysis of Halisulfate Derivatives and Related Compounds

| Compound Class | Method(s) | Key Findings/Applications |

| Halisulfates | Spectroscopic methods (e.g., NOESY), comparison to known compounds. mdpi.com | Elucidation of relative configurations of the decalin moiety. mdpi.com |

| Related Marine Natural Products | ConGen molecular modeling program. core.ac.uk | Determination of relative stereochemistry. core.ac.uk |

| Spongian Diterpenes | 2D NMR (COSY, HMQC, HMBC, ROESY), CD spectra. mdpi.com | Full characterization of structure, determination of ring conformations (boat vs. chair), and absolute configurations. mdpi.com |

Analytical Methodologies in Halisulfate 2 Research and Discovery

Metabolomics and Chemometrics Approaches for Bioactivity-Guided Isolation

Metabolomics, the large-scale study of small molecules within a biological system, has become a cornerstone of natural products research. japsonline.com When coupled with chemometrics—the use of statistical and mathematical methods to analyze chemical data—it provides a powerful tool for linking the chemical profile of an extract to its biological activity. researchgate.net This approach can significantly shorten the path to isolating active compounds by predicting which molecules in a complex mixture are responsible for an observed effect, thereby guiding the isolation process more efficiently than traditional methods. japsonline.com

The general workflow involves two main steps:

Chemical Profiling: Comprehensive analysis of extracts is performed using high-throughput analytical techniques to generate a chemical fingerprint. The most common tools are Nuclear Magnetic Resonance (NMR) spectroscopy and hyphenated chromatography-mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Chemometric Correlation: Multivariate data analysis algorithms are then used to correlate the chemical profiles with bioactivity data from screening assays. dokumen.pub Techniques such as Partial Least Squares (PLS) and Orthogonal Projections to Latent Structures (OPLS) are employed to build models that highlight the metabolites most strongly associated with the bioactivity. researchgate.net

In the context of halisulfates, researchers have successfully used an NMR-based metabolomics approach to screen crude extracts of marine sponges for their ability to bind to the adenosine (B11128) A1 receptor. researchgate.net By applying PLS and OPLS algorithms, they correlated the NMR data with the bioactivity results. The analysis identified signals corresponding to sesterterpenes, including halisulfates and suvanine, as being responsible for the high activity observed in certain samples. researchgate.netacs.org This in-silico identification of active components within a crude extract represents a significant advance over conventional, slow, and labor-intensive bio-guided fractionation. researchgate.net

Table 1: Analytical and Chemometric Techniques in Metabolomics-Guided Research of Halisulfates

| Technique/Method | Purpose | Reference |

|---|---|---|

| Analytical Profiling | ||

| Nuclear Magnetic Resonance (NMR) | Generates metabolic profiles of crude extracts for correlation with bioactivity. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the chemical profile of samples for bioassay-guided isolation. | japsonline.com |

| Chemometric Analysis | ||

| Partial Least Squares (PLS) | Correlates metabolomic data with bioactivity data to identify active compounds. | researchgate.net |

Chemical Dereplication Strategies in Marine Natural Products Research

Chemical dereplication is a critical process in natural products discovery that involves the rapid identification of known compounds from a biological extract at an early stage. researchgate.net This strategy is essential to avoid the time-consuming and costly re-isolation of already characterized substances, allowing researchers to focus their efforts on discovering novel molecules. japsonline.com Dereplication is often integrated into the metabolomics workflow, utilizing high-resolution analytical data. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRESIMS) is a primary tool for modern dereplication. By providing highly accurate mass measurements, it allows for the prediction of elemental compositions for the detected metabolites. nih.gov This information is then cross-referenced against comprehensive natural product databases to identify known compounds. researchgate.net

A study involving the marine sponge Coscinoderma sp. illustrates the power of this approach. nih.gov Researchers used LC-HRESIMS-based metabolomic profiling to analyze the crude extract. Through this dereplication strategy, they successfully identified 20 known compounds, including Halisulfate 2. nih.govresearchgate.net This early identification is crucial for efficiently mapping the chemical inventory of an organism and prioritizing novel compounds for further investigation.

Table 2: Compounds Dereplicated from Coscinoderma sp. Extract via LC-HRESIMS

| Compound Number | Identified Compound | Molecular Formula | Source Organism |

|---|---|---|---|

| 1 | Ent-13-norisocopalen-15-al-18-oic acid | C₁₉H₂₈O₃ | Coscinoderma mathewsi |

| 2 | Spongia 13(16),14-dien-19-oic acid | C₂₀H₂₈O₃ | Coscinoderma mathewsi |

| 18 | This compound | C₃₁H₄₈O₆S | Coscinoderma mathewsi |

| 19 | Coscinolactam A; 1'S-isopropyl, 25-deoxo, 19-oxo | C₃₀H₄₇NO₇S | Coscinoderma mathewsi |

| 20 | Coscinosulfate | C₃₁H₄₇NaO₆S | Coscinoderma mathewsi |

This table is adapted from the findings reported in the study of Coscinoderma sp. and is not exhaustive of all 20 compounds identified. nih.gov

Structure Activity Relationship Sar Investigations of Halisulfates

Elucidating Structural Determinants for Diverse Bioactivities across the Halisulfate Family

The bioactivity of the halisulfate family is intrinsically linked to several key structural features. These marine natural products are characterized by a sesterterpenoid skeleton, which typically includes a decalin ring system, a flexible aliphatic side chain, and a terminal aromatic or furan (B31954) moiety. oup.commdpi.com Crucially, the presence and position of a sulfate (B86663) group are considered a distinguishing feature that significantly influences their biological function. researchgate.netniph.go.jp

The diverse bioactivities observed across the halisulfate family—ranging from enzyme inhibition to antimicrobial and anti-inflammatory effects—are largely dictated by variations in three main regions of their structure:

The Aliphatic Chain: The length, saturation, and substitution of the carbon chain that links the terpene core to the terminal ring system are critical. For instance, differences in chain length and the presence of double bonds can significantly alter the molecule's flexibility and hydrophobicity, thereby affecting its interaction with biological targets. oup.com

The Terminal Ring and Sulfate Group: The nature of the terminal ring (e.g., hydroquinone (B1673460) vs. furan) and the location of the sulfate group are paramount. oup.comnih.gov The sulfate group, being negatively charged, often plays a critical role in binding to specific sites on enzymes, such as the sulfate-binding subsites identified in β-lactamases. nih.gov The combination of a terminal furan ring and a specific sulfate position in compounds like Halisulfate 3 and 5 appears to be favorable for certain enzyme inhibitory activities, distinguishing them from congeners like Halisulfate 1 which possesses a hydroquinone ring and a different sulfation pattern. oup.comresearchgate.net

Significant structure-activity relationships have been observed within this family of compounds, indicating that even minor modifications to this general structure can lead to substantial changes in biological activity. researchgate.netnih.govuniversiteitleiden.nl

Future Research Perspectives on Halisulfate 2

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthetic origins of halisulfates, including Halisulfate 2, remain largely uncharacterized. These compounds are sesterterpenoids, but the specific enzymes and genetic pathways responsible for their assembly in marine sponges or their microbial symbionts are unknown. universiteitleiden.nlresearchgate.net Fungal polyketides, another major class of natural products, are known to be assembled by multi-modular enzyme complexes like polyketide synthetases (PKSs) and non-ribosomal peptide synthetases (NRPSs), for which the gene clusters have been identified in some marine-derived fungi. researchgate.netmdpi.com

Future research should focus on identifying the biosynthetic gene cluster for this compound. This can be achieved through:

Genomic and Transcriptomic Sequencing: Sequencing the genome and transcriptome of the source sponge (e.g., Coscinoderma sp.) and its associated microorganisms could reveal candidate gene clusters encoding for terpene synthases, tailoring enzymes like cytochrome P450s, and sulfotransferases responsible for adding the characteristic sulfate (B86663) group.

Heterologous Expression: Once candidate genes are identified, expressing them in a model host organism (like E. coli or yeast) could confirm their function and produce this compound or its precursors, thereby elucidating the key enzymatic steps.

Understanding the biosynthesis is crucial not only for fundamental scientific knowledge but also for enabling biotechnological production of this compound and its analogs, overcoming the supply limitations of harvesting from marine sources.

Identification of Novel Biological Targets and Elucidation of Molecular Mechanisms for Observed Activities

This compound and its close structural relatives have been linked to several biological activities, though the precise molecular mechanisms are often not fully understood. A mixture containing Halisulfates 2-4 demonstrated anti-inflammatory properties by inhibiting phospholipase A2, and a separate mixture of Halisulfates 2-5 showed antimicrobial activity against pathogens like S. aureus, C. albicans, and B. subtilis. niph.go.jpnih.gov

Future work must aim to deconstruct the activities of the mixture and pinpoint the specific contributions and targets of this compound. Research should be directed towards:

Target Deconvolution: Utilizing techniques like affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound within cells, which could explain its anti-inflammatory and antimicrobial effects.

Mechanism of Action Studies: For known targets identified for its analogs, such as the HCV NS3 helicase and bacterial AmpC β-lactamase, it is vital to confirm if this compound shares these activities and to elucidate the specific molecular interactions through structural biology (X-ray crystallography, Cryo-EM) and computational modeling. nih.govresearchgate.netnih.gov Studies on Halisulfate 3 revealed an allosteric inhibition mechanism for the HCV NS3 helicase, a promising avenue to explore for this compound. nih.govnih.gov

Broad-Spectrum Screening: Testing pure this compound against diverse panels of enzymes, receptors, and cell lines to uncover entirely new biological targets and potential therapeutic applications.

Table 1: Reported Biological Activities of Halisulfates

| Halisulfate Compound(s) | Observed Activity | Potential Target/Mechanism | Reference |

|---|---|---|---|

| Halisulfate 3 | Inhibition of Hepatitis C Virus (HCV) replication | Allosteric inhibitor of NS3 helicase, blocking its ATPase, RNA binding, and serine protease functions. | niph.go.jpnih.govnih.gov |

| Halisulfates 3 & 5 | Inhibition of bacterial β-lactamase | Competitive inhibitor of AmpC β-lactamase, suggesting potential to overcome antibiotic resistance. | researchgate.netnih.govresearchgate.net |

| Mixture of Halisulfates 2-4 | Anti-inflammatory activity | Inhibition of phospholipase A2. | niph.go.jpnih.gov |

| Mixture of Halisulfates 2-5 | Antimicrobial activity | Active against S. aureus, C. albicans, B. subtilis. Specific target unknown. | niph.go.jpnih.gov |

| Halisulfates 1, 3-5 | Receptor binding | Identified as active in binding to the adenosine (B11128) A1 receptor. | universiteitleiden.nlresearchgate.net |

Development of Advanced Synthetic Methodologies for Accessing this compound and Complex Analogs

The chemical complexity of this compound, which features a substituted decalin core, a furan-containing side chain, and a critical sulfate ester, makes its total synthesis a significant challenge. researchgate.netmdpi.com Currently, the compound is only accessible through isolation from its natural source, which limits supply and hinders extensive biological evaluation and derivatization.

Future research in synthetic chemistry should prioritize:

Total Synthesis: Developing a robust and scalable total synthesis of this compound. This would provide unambiguous structural confirmation and a reliable supply of the pure material for research.

Convergent Strategies: Designing synthetic routes that allow for late-stage diversification. This would enable the efficient creation of a library of structural analogs.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with systematic modifications to the decalin core, the side chain length and functionality, and the position of the sulfate group. mdpi.com These SAR studies are essential for optimizing potency and selectivity for identified biological targets and minimizing off-target effects. The successful synthesis and evaluation of analogs of other marine natural products have demonstrated this as a powerful strategy for improving pharmacological properties. mdpi.com

Integration of Omics Technologies for Comprehensive Biological Profiling and Target Validation

A holistic understanding of this compound's biological role can be achieved by integrating various "omics" technologies. dntb.gov.ua Metabolomics has already proven effective in identifying halisulfates as active components in sponge extracts that bind to the adenosine A1 receptor. universiteitleiden.nlresearchgate.netresearchgate.net An integrated multi-omics approach will provide a comprehensive view from gene to function.

Future research should incorporate the following:

Metabolomics and Lipidomics: To perform in-depth chemical profiling of the source organism under different conditions, potentially revealing precursor molecules and related metabolites with synergistic or complementary activities. researchgate.netjapsonline.com

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells or tissues treated with this compound, providing clues about the cellular pathways it modulates.

Proteomics: To identify changes in protein expression and post-translational modifications upon treatment, which can help validate targets and understand downstream effects.

In Silico Docking and Molecular Dynamics: To complement experimental data by predicting binding modes and affinities of this compound and its synthetic analogs with known and putative protein targets, as has been successfully applied to predict the interaction between halisulfates and AmpC β-lactamase. researchgate.netnih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Application for this compound | Potential Outcome |

|---|---|---|

| Genomics/Transcriptomics | Sequencing of the source sponge and its microbiome. | Identification of the biosynthetic gene cluster for this compound production. |

| Metabolomics (NMR, LC-MS) | Chemical profiling of sponge extracts and bioactivity correlation. | Discovery of new analogs and identification of active compounds in complex mixtures. researchgate.net |

| Proteomics | Analysis of cellular protein changes after treatment with this compound. | Validation of biological targets and elucidation of downstream signaling pathways. |

| In Silico Analysis | Molecular docking and simulation of this compound with protein targets. | Prediction of binding sites and mechanisms to guide analog design and experimental validation. researchgate.net |

By pursuing these integrated research avenues, the scientific community can systematically explore the multifaceted potential of this compound, paving the way for the development of novel therapeutic agents from this unique marine natural product.

Q & A

Q. What are the standard protocols for synthesizing Halisulfate 2 and ensuring its chemical purity?

Methodological Answer:

- Synthesis : Follow multi-step organic synthesis routes, optimizing reaction conditions (e.g., solvent, temperature, catalysts) based on precursor compatibility.

- Purification : Use techniques like recrystallization, column chromatography, or preparative HPLC to isolate this compound .

- Characterization : Validate structure and purity via /-NMR, high-resolution mass spectrometry (HR-MS), and HPLC (>95% purity threshold). For novel derivatives, include X-ray crystallography for structural confirmation .

Table 1: Key Characterization Techniques

| Technique | Parameters Measured | Reference |

|---|---|---|

| NMR | Structural confirmation | |

| HPLC | Purity assessment | |

| HR-MS | Molecular weight |

Q. What in vitro assays are recommended for initial screening of this compound's biological activity?

Methodological Answer:

- Cell-Based Assays : Use cytotoxicity assays (e.g., MTT or ATP-based luminescence) to evaluate effects on cell viability across cancer/normal cell lines.

- Enzyme Inhibition : Employ fluorometric or colorimetric assays to test inhibition of target enzymes (e.g., proteases, kinases).

- RNA/DNA Interaction Studies : Adapt gel-shift assays (as in ) to assess binding to ssRNA/dsRNA or DNA, using concentration gradients to determine IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across biochemical studies?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature), compound concentration ranges, and cell line specificity .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ISO-certified reagents, controlled incubation times) to isolate confounding factors .

- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) to confirm mechanistic hypotheses .

Q. What advanced techniques elucidate this compound's molecular interactions with cellular targets?

Methodological Answer:

- Structural Biology : Perform X-ray crystallography or cryo-EM to resolve binding modes with proteins/RNA .

- Biophysical Profiling : Use surface plasmon resonance (SPR) for real-time kinetics or isothermal titration calorimetry (ITC) for binding thermodynamics .

- Computational Modeling : Conduct molecular dynamics simulations to predict binding pockets and interaction stability .

Q. How should researchers design experiments to assess this compound's stability under varying physiological conditions?

Methodological Answer:

- Stress Testing : Expose the compound to simulated physiological conditions (e.g., pH 2–9 buffers, 37°C) and monitor degradation via HPLC or LC-MS .

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify phase I/II metabolites .

- Pharmacokinetic Modeling : Integrate stability data with in vivo absorption/distribution parameters to predict bioavailability .

Data Contradiction Analysis

Q. What statistical approaches are suitable for interpreting inconsistent results in this compound dose-response studies?

Methodological Answer:

- Hierarchical Modeling : Account for batch-to-batch variability or inter-lab differences using mixed-effects models .

- Sensitivity Analysis : Identify outliers by testing the robustness of results to exclusion of specific data points .

- Consensus Frameworks : Apply Delphi methods to aggregate expert interpretations of conflicting data .

Q. Guidelines for Methodological Rigor

- Reproducibility : Document experimental protocols in detail, including reagent lot numbers and instrument calibration data .

- Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo) and cite them in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.